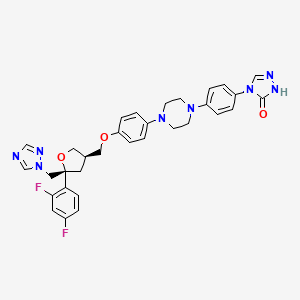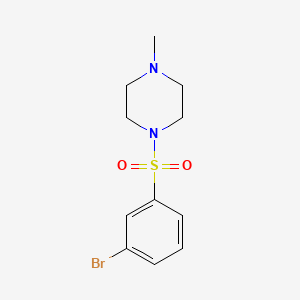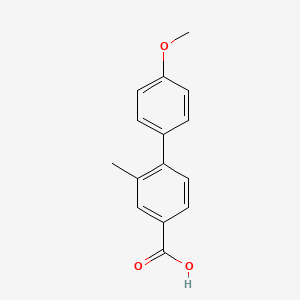
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a pyridine ring, and a phenol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methoxy Group Introduction: The methoxy group is usually introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Phenol Moiety Attachment: The phenol moiety can be attached through a coupling reaction, such as a Suzuki coupling, which involves a palladium-catalyzed cross-coupling between a boronic acid and a halide.
Final Assembly: The final step involves the condensation of the pyridine derivative with the phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it into a piperidine ring.
Substitution: The phenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- (E)-3-Methoxy-4-((2-(pyridin-2-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
- (E)-3-Methoxy-4-((2-(pyridin-4-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
Uniqueness
Compared to similar compounds, (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride exhibits unique properties due to the position of the pyridine ring and the specific configuration of the methoxy and phenol groups. These structural differences can lead to variations in reactivity, binding affinity, and overall biological activity, making this compound particularly valuable for specific applications.
特性
CAS番号 |
185247-71-6 |
|---|---|
分子式 |
C18H20Cl2N2O2 |
分子量 |
367.27 |
IUPAC名 |
(4Z)-3-methoxy-4-[(6-pyridin-3-yl-1,2,3,4-tetrahydropyridin-5-yl)methylidene]cyclohexa-2,5-dien-1-one;dihydrochloride |
InChI |
InChI=1S/C18H18N2O2.2ClH/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15;;/h2,5-8,10-12,20H,3-4,9H2,1H3;2*1H/b13-10-;; |
InChIキー |
FRXSKOYKAUCGJN-CAPVWHLOSA-N |
SMILES |
COC1=CC(=O)C=CC1=CC2=C(NCCC2)C3=CN=CC=C3.Cl.Cl |
同義語 |
(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
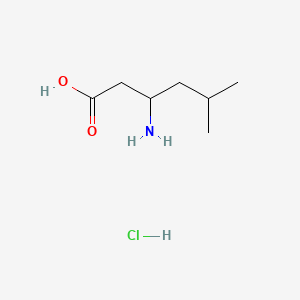
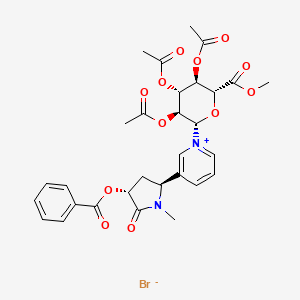
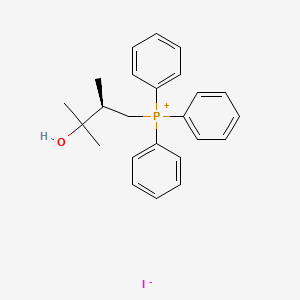
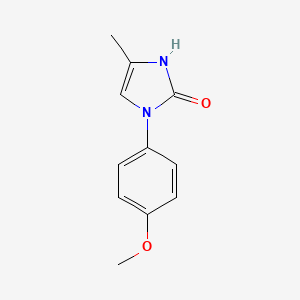
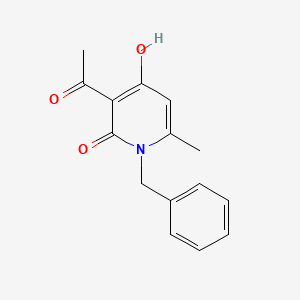
![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
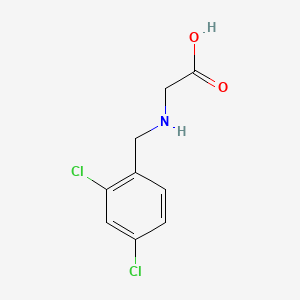
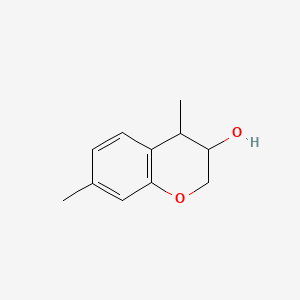
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
